2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidine derivatives. Common synthetic routes may involve:
Nitration: Introduction of the nitro group into the pyrimidine ring.
Amination: Formation of the diamine structure through nucleophilic substitution.
Cyclization: Formation of the morpholine ring.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale batch reactions under controlled conditions. The use of catalysts, solvents, and specific temperature and pressure conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Nitroso derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pyrimidine-based molecules with potential biological activities.
Biology
In biological research, it is studied for its interactions with various enzymes and receptors, contributing to the understanding of its mechanism of action.
Medicine
Potential therapeutic applications include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent, depending on its biological activity profile.
Industry
In the industrial sector, it may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group and the pyrimidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE
- 2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE
Uniqueness
The unique structural features, such as the combination of the morpholine ring and the nitro-pyrimidine core, contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H24N6O3 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-4-N-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H24N6O3/c1-10-5-6-14(7-11(10)2)20-17-15(24(25)26)16(19)21-18(22-17)23-8-12(3)27-13(4)9-23/h5-7,12-13H,8-9H2,1-4H3,(H3,19,20,21,22) |
InChI Key |
LTTZAUJAACBVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C(C(=N2)NC3=CC(=C(C=C3)C)C)[N+](=O)[O-])N |
Origin of Product |
United States |
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